molecular formula C19H22O7 B298669 3-(2,4,6-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione

3-(2,4,6-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione

Cat. No. B298669
M. Wt: 362.4 g/mol
InChI Key: QEIVSJTXTHJJJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4,6-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione, also known as TMBU, is a spirocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. TMBU is a versatile molecule that has been synthesized using different methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 3-(2,4,6-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione is not fully understood. However, studies have shown that this compound induces apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest in the G1 phase. In addition, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth of cancer cells, induces apoptosis, and inhibits the activity of topoisomerase II. In vivo studies have shown that this compound has anticancer activity in animal models.

Advantages and Limitations for Lab Experiments

3-(2,4,6-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione has several advantages for lab experiments, including its versatility as a building block in organic synthesis and its potential as an anticancer agent. However, this compound also has limitations, including its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the research on 3-(2,4,6-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione. One potential direction is the synthesis of new derivatives of this compound with improved solubility and bioactivity. Another potential direction is the exploration of this compound as a potential therapeutic agent for other diseases, such as neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, this compound is a spirocyclic compound that has shown promising results in scientific research. This compound has potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. This compound has been shown to have anticancer activity and has potential as a therapeutic agent for other diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications.

Synthesis Methods

3-(2,4,6-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione can be synthesized using different methods, including the Knoevenagel condensation reaction and the one-pot synthesis method. The Knoevenagel condensation reaction involves the reaction between 2,4,6-trimethoxybenzaldehyde and 1,5-dioxaspiro[5.5]undecane-2,4-dione in the presence of a base catalyst. The one-pot synthesis method involves the reaction of 2,4,6-trimethoxybenzaldehyde, malononitrile, and cyclohexanone in the presence of ammonium acetate and acetic acid.

Scientific Research Applications

3-(2,4,6-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione has shown potential applications in various scientific fields, including medicinal chemistry, material science, and organic synthesis. This compound has been explored as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. This compound has also been used as a building block in the synthesis of new materials, such as spirocyclic polymers. Additionally, this compound has been used as a reagent in organic synthesis, such as in the synthesis of spirocyclic lactones.

properties

Molecular Formula

C19H22O7

Molecular Weight

362.4 g/mol

IUPAC Name

3-[(2,4,6-trimethoxyphenyl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione

InChI

InChI=1S/C19H22O7/c1-22-12-9-15(23-2)13(16(10-12)24-3)11-14-17(20)25-19(26-18(14)21)7-5-4-6-8-19/h9-11H,4-8H2,1-3H3

InChI Key

QEIVSJTXTHJJJP-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C(=C1)OC)C=C2C(=O)OC3(CCCCC3)OC2=O)OC

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C=C2C(=O)OC3(CCCCC3)OC2=O)OC

Origin of Product

United States

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